5-(3-Chlorophenyl)nicotinonitrile
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Overview
Description
5-(3-Chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a 3-chlorophenyl group attached to the 5-position of the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)nicotinonitrile can be achieved through a multi-step process. One common method involves the Dimroth rearrangement, which is a three-component reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction typically proceeds under mild conditions and yields the desired nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)nicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Materials Science: It is used in the development of novel materials with unique photophysical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Neratinib: A tyrosine kinase inhibitor used in the treatment of breast cancer.
Olprinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Uniqueness
5-(3-Chlorophenyl)nicotinonitrile is unique due to its specific structural features, such as the presence of a 3-chlorophenyl group and a nicotinonitrile core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(3-chlorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETXUPWQVBULAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744971 |
Source
|
Record name | 5-(3-Chlorophenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266996-42-2 |
Source
|
Record name | 5-(3-Chlorophenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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